molecular formula C17H16BrN3O5 B4139852 N'-[(4-bromo-2,6-dimethylphenoxy)acetyl]-2-nitrobenzohydrazide

N'-[(4-bromo-2,6-dimethylphenoxy)acetyl]-2-nitrobenzohydrazide

Cat. No. B4139852
M. Wt: 422.2 g/mol
InChI Key: AIZPWPHOYFYISD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-[(4-bromo-2,6-dimethylphenoxy)acetyl]-2-nitrobenzohydrazide, also known as BDMBH, is a chemical compound that has attracted significant attention from the scientific community due to its potential applications in various fields. BDMBH is a hydrazide derivative that has been synthesized by several methods.

Mechanism of Action

The mechanism of action of N'-[(4-bromo-2,6-dimethylphenoxy)acetyl]-2-nitrobenzohydrazide is not fully understood. However, it has been suggested that N'-[(4-bromo-2,6-dimethylphenoxy)acetyl]-2-nitrobenzohydrazide may exert its anticancer activity by inducing apoptosis, inhibiting cell proliferation, and suppressing tumor growth. N'-[(4-bromo-2,6-dimethylphenoxy)acetyl]-2-nitrobenzohydrazide may also inhibit the activity of enzymes by binding to the active site of the enzyme and blocking its activity. N'-[(4-bromo-2,6-dimethylphenoxy)acetyl]-2-nitrobenzohydrazide may also inhibit the replication of viruses by blocking the entry of the virus into the host cell.
Biochemical and Physiological Effects:
N'-[(4-bromo-2,6-dimethylphenoxy)acetyl]-2-nitrobenzohydrazide has been shown to have biochemical and physiological effects on various cells and tissues. N'-[(4-bromo-2,6-dimethylphenoxy)acetyl]-2-nitrobenzohydrazide has been reported to induce oxidative stress, which may contribute to its anticancer activity. N'-[(4-bromo-2,6-dimethylphenoxy)acetyl]-2-nitrobenzohydrazide has also been shown to inhibit the activity of enzymes, such as acetylcholinesterase and tyrosinase, which may have implications for the treatment of neurological disorders and skin diseases. N'-[(4-bromo-2,6-dimethylphenoxy)acetyl]-2-nitrobenzohydrazide has also been shown to have antiviral activity against influenza virus and herpes simplex virus, which may have implications for the treatment of viral infections.

Advantages and Limitations for Lab Experiments

N'-[(4-bromo-2,6-dimethylphenoxy)acetyl]-2-nitrobenzohydrazide has several advantages for lab experiments, including its availability, low cost, and ease of synthesis. N'-[(4-bromo-2,6-dimethylphenoxy)acetyl]-2-nitrobenzohydrazide has also been shown to exhibit potent anticancer, antimicrobial, and antiviral activities, which make it a promising candidate for further research. However, N'-[(4-bromo-2,6-dimethylphenoxy)acetyl]-2-nitrobenzohydrazide also has some limitations for lab experiments, including its low solubility in water and some organic solvents, which may limit its use in certain assays. N'-[(4-bromo-2,6-dimethylphenoxy)acetyl]-2-nitrobenzohydrazide also has some toxicity, which may limit its use in some in vivo experiments.

Future Directions

There are several future directions for the research on N'-[(4-bromo-2,6-dimethylphenoxy)acetyl]-2-nitrobenzohydrazide. One direction is to investigate the mechanism of action of N'-[(4-bromo-2,6-dimethylphenoxy)acetyl]-2-nitrobenzohydrazide in more detail, which may provide insights into its potential therapeutic applications. Another direction is to explore the structure-activity relationship of N'-[(4-bromo-2,6-dimethylphenoxy)acetyl]-2-nitrobenzohydrazide, which may lead to the development of more potent derivatives. Another direction is to investigate the potential of N'-[(4-bromo-2,6-dimethylphenoxy)acetyl]-2-nitrobenzohydrazide as a lead compound for the development of new drugs for the treatment of cancer, viral infections, and other diseases. Overall, N'-[(4-bromo-2,6-dimethylphenoxy)acetyl]-2-nitrobenzohydrazide is a promising compound that has potential applications in various scientific research fields.

Scientific Research Applications

N'-[(4-bromo-2,6-dimethylphenoxy)acetyl]-2-nitrobenzohydrazide has potential applications in various scientific research fields, including medicinal chemistry, biochemistry, and pharmacology. N'-[(4-bromo-2,6-dimethylphenoxy)acetyl]-2-nitrobenzohydrazide has been reported to exhibit anticancer, antimicrobial, and antiviral activities. N'-[(4-bromo-2,6-dimethylphenoxy)acetyl]-2-nitrobenzohydrazide has also been shown to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and colon cancer cells. N'-[(4-bromo-2,6-dimethylphenoxy)acetyl]-2-nitrobenzohydrazide has been reported to inhibit the activity of enzymes, such as acetylcholinesterase and tyrosinase. N'-[(4-bromo-2,6-dimethylphenoxy)acetyl]-2-nitrobenzohydrazide has also been shown to have antiviral activity against influenza virus and herpes simplex virus.

properties

IUPAC Name

N'-[2-(4-bromo-2,6-dimethylphenoxy)acetyl]-2-nitrobenzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrN3O5/c1-10-7-12(18)8-11(2)16(10)26-9-15(22)19-20-17(23)13-5-3-4-6-14(13)21(24)25/h3-8H,9H2,1-2H3,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIZPWPHOYFYISD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OCC(=O)NNC(=O)C2=CC=CC=C2[N+](=O)[O-])C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-[(4-bromo-2,6-dimethylphenoxy)acetyl]-2-nitrobenzohydrazide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-[(4-bromo-2,6-dimethylphenoxy)acetyl]-2-nitrobenzohydrazide
Reactant of Route 2
Reactant of Route 2
N'-[(4-bromo-2,6-dimethylphenoxy)acetyl]-2-nitrobenzohydrazide
Reactant of Route 3
Reactant of Route 3
N'-[(4-bromo-2,6-dimethylphenoxy)acetyl]-2-nitrobenzohydrazide
Reactant of Route 4
Reactant of Route 4
N'-[(4-bromo-2,6-dimethylphenoxy)acetyl]-2-nitrobenzohydrazide
Reactant of Route 5
Reactant of Route 5
N'-[(4-bromo-2,6-dimethylphenoxy)acetyl]-2-nitrobenzohydrazide
Reactant of Route 6
Reactant of Route 6
N'-[(4-bromo-2,6-dimethylphenoxy)acetyl]-2-nitrobenzohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.